molecular formula C13H23NO2 B13895076 tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate

tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate

Cat. No.: B13895076
M. Wt: 225.33 g/mol
InChI Key: YHJJXQNGIHGDNM-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate ( 2413651-74-6) is a high-purity chemical intermediate with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This carbamate-protected amine features a cyclobutane core substituted with an allyl group and a methyl-linked Boc-carbamate moiety. The strained cyclobutyl ring confers unique steric and electronic properties, while the allyl group offers a versatile handle for further synthetic transformations, such as cross-coupling or cyclization reactions . Compounds of this structural class are widely employed in medicinal chemistry as key building blocks for drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules due to their favorable balance of lipophilicity and metabolic stability . The Boc (tert-butoxycarbonyl) group serves as a robust yet readily removable protecting group for amines, making this reagent highly valuable in multi-step synthetic sequences. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-[(1-prop-2-enylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C13H23NO2/c1-5-7-13(8-6-9-13)10-14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15)

InChI Key

YHJJXQNGIHGDNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate typically involves:

  • Introduction of the allyl substituent onto the cyclobutyl ring.
  • Formation of the aminomethyl intermediate.
  • Protection of the amine group with the tert-butoxycarbonyl (Boc) group to yield the carbamate.

A common approach starts from cyclobutyl derivatives, which are functionalized by allylation and subsequent aminomethylation, followed by Boc protection.

Representative Synthetic Route

One documented synthetic route includes:

  • Allylation of Cyclobutyl Derivative

    • Using palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) in toluene under inert atmosphere at ~100°C.
    • This step introduces the allyl group at the 1-position of the cyclobutyl ring.
  • Aminomethylation

    • Conversion of the allyl-substituted cyclobutyl intermediate to the aminomethyl derivative, often via reduction or substitution reactions.
  • Boc Protection

    • Reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride) in an appropriate solvent (e.g., dichloromethane) at room temperature to form the tert-butyl carbamate.
    • Deprotection or purification steps may follow, typically involving acid treatment (e.g., trifluoroacetic acid) and chromatographic purification.

Industrial Scale Synthesis

Industrial methods adapt the above laboratory procedures with optimizations such as:

  • Continuous flow reactors for better heat and mass transfer.
  • Automated purification systems to ensure high purity.
  • Optimization of reagent stoichiometry and reaction times to maximize yield.

Reaction Conditions and Yields

The following table summarizes key steps, reagents, conditions, and yields based on literature and patent data:

Step Reagents/Catalysts Solvent Temperature Yield (%) Reference/Notes
Allylation Pd₂(dba)₃, BINAP ligand Toluene 100°C ~50 Pd-catalyzed coupling; inert atm.
Aminomethylation Reducing agents (e.g., LiAlH₄) Anhydrous ether 0–25°C 60–70 Reduction of nitro or substitution
Boc Protection Boc anhydride, base (e.g., Et₃N) DCM or ethyl acetate Room temperature >80 Standard amine protection
Purification Silica gel chromatography Ethyl acetate/hexane Ambient To isolate pure carbamate

Reaction Mechanisms and Chemical Considerations

  • Pd-Catalyzed Allylation : The palladium catalyst facilitates the formation of a carbon-carbon bond between the cyclobutyl ring and allyl moiety. Ligand choice (e.g., BINAP) affects regioselectivity and yield.

  • Aminomethylation : Typically involves nucleophilic substitution or reduction steps to install the aminomethyl group at the 1-position of the cyclobutyl ring.

  • Boc Protection : The free amine reacts with Boc anhydride to form a carbamate, protecting the amine functionality during subsequent synthetic manipulations.

  • Purification : Column chromatography is essential to separate the desired carbamate from side products and unreacted starting materials.

Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Confirm cyclobutyl geometry and Boc protection tert-Butyl protons singlet ~1.4 ppm; allyl protons distinct signals
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak at expected m/z (e.g., 256.3 [M+H]+)
Infrared Spectroscopy (IR) Detect carbamate functional group Characteristic C=O stretch near 1700 cm⁻¹
X-ray Crystallography Determine stereochemistry and hydrogen bonding Used for analogs to confirm stereochemical integrity

Optimization and Troubleshooting

  • Yield Optimization :

    • Catalyst and ligand screening can improve Pd-catalyzed coupling yields (30–70% typical).
    • Temperature control (around 100°C) balances reaction rate and side reactions.
    • Use of polar aprotic solvents like tetrahydrofuran (THF) can enhance intermediate solubility.
  • Boc Group Stability :

    • Avoid prolonged exposure to strong acids like trifluoroacetic acid (TFA) to prevent premature deprotection.
    • Alternative protecting groups (e.g., Fmoc or Cbz) may be considered for improved stability.
  • Purification Challenges :

    • Trace impurities such as deprotected amines require sensitive detection via HPLC-MS with C18 columns and acidic mobile phases.

Computational and Mechanistic Insights

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C11H22N2O2
Molecular Weight 214.31 g/mol
CAS Number 1147107-64-9
Key Reagents Pd₂(dba)₃, BINAP, Boc anhydride, reducing agents
Solvents Toluene, dichloromethane, ethyl acetate, ether
Temperature Range -20°C to 110°C (depending on step)
Typical Yields 50–80% per step
Purification Methods Column chromatography (silica gel)

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The allyl group can participate in substitution reactions, particularly under radical or nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbamate group.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry: In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate would depend on its specific application. Generally, carbamates can act as enzyme inhibitors by forming covalent bonds with the active site of enzymes, thereby blocking their activity. The allyl and cyclobutyl groups could also interact with biological targets, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Table 1: Comparative Overview of Key Compounds
Compound Name CAS Number Molecular Formula Key Functional Groups Ring System
tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate 2413651-74-6 C₁₃H₂₃NO₂ Allyl, tert-butyl carbamate Cyclobutane
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) Not provided C₁₁H₂₁N₅O₂* Azide, tertiary amine Acyclic
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate 1821739-64-3 C₁₁H₂₂N₂O₂* Methylamino, tert-butyl carbamate Cyclopentane

*Calculated based on structural descriptors in evidence.

(a) This compound
  • Reactivity : The allyl group facilitates Diels-Alder reactions or radical polymerizations. The strained cyclobutane may undergo ring-opening under thermal or photochemical conditions.
  • Applications: Potential use in materials science (e.g., cross-linking agents) or as a protected intermediate in pharmaceutical synthesis .
(b) tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B)
  • Reactivity : The azide group enables Huisgen 1,3-dipolar cycloaddition ("click chemistry") for bioconjugation or polymer functionalization.
  • Synthesis: Synthesized via reductive amination of an amino alcohol precursor, followed by azide introduction .
  • Applications : Widely used in peptide synthesis and polymer chemistry for modular assembly .
(c) tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate
  • Reactivity: The methylamino group, when deprotected, serves as a nucleophile in amide bond formation. The cyclopentane ring offers reduced strain compared to cyclobutane, enhancing stability.
  • Stereochemical Influence : The (1S,3R) configuration makes it valuable in enantioselective synthesis, particularly for chiral amine pharmaceuticals .

Stability and Functional Group Compatibility

  • Cyclobutane vs. Cyclopentane :
    • The cyclobutane ring in the main compound increases susceptibility to ring-opening under stress (e.g., heat, acid), whereas the cyclopentane in the third compound provides greater conformational stability .
  • Functional Groups: Allyl vs. Azide: Allyl groups are prone to oxidation or electrophilic attack, while azides require careful handling due to explosion risks but offer superior click reactivity . Methylamino: Requires acidic or catalytic hydrogenation for deprotection, contrasting with the tert-butyl carbamate’s acid-labile cleavage .

Research Implications and Limitations

  • Evidence Gaps : Detailed synthetic protocols and application data for the main compound are sparse, necessitating further experimental validation.
  • Functional Group Trade-offs: While the allyl group broadens reactivity options, it may limit stability in prolonged storage compared to azide or methylamino derivatives.

Biological Activity

Tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse pharmacological properties, including enzyme inhibition and modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol
  • IUPAC Name : this compound

The carbamate functional group contributes to the compound's stability and reactivity, allowing it to interact with various biological targets.

Mechanisms of Biological Activity

Carbamates, including this compound, exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Many carbamates act as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This action can enhance cholinergic signaling in the nervous system .
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter systems beyond AChE inhibition, potentially affecting dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
  • Cell Membrane Permeability : Due to their structural characteristics, carbamates can traverse cell membranes effectively, allowing them to exert effects intracellularly .

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of various carbamate derivatives found that this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with AChE revealed that it competes with acetylcholine for binding sites, leading to a temporary increase in acetylcholine levels. This effect was reversible, indicating potential therapeutic applications in conditions like Alzheimer’s disease .

Pharmacological Profile

PropertyValue
SolubilitySoluble in organic solvents
ToxicityLow toxicity in preliminary studies
LD50 (rat)Not extensively studied
Mechanism of ActionAChE inhibition

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